Deschloro ticlopidine is a derivative of ticlopidine, a thienopyridine compound primarily used as an antiplatelet agent. Ticlopidine itself is known for its effectiveness in inhibiting platelet aggregation, which is crucial in preventing thrombotic events in patients at risk for cardiovascular diseases. The removal of the chlorine atom from ticlopidine results in deschloro ticlopidine, which may exhibit altered pharmacological properties and efficacy.
Deschloro ticlopidine is classified under the category of antiplatelet agents, specifically as a thienopyridine derivative. It is synthesized from ticlopidine, which is commercially available under the trade name Ticlid. This compound belongs to the broader class of P2Y12 inhibitors, which are critical in managing cardiovascular conditions by preventing blood clots.
This synthetic route not only highlights the efficiency of producing ticlopidine but also lays the groundwork for further modifications to obtain deschloro ticlopidine.
Deschloro ticlopidine retains the core thienopyridine structure characteristic of ticlopidine but lacks one chlorine atom. The molecular formula for deschloro ticlopidine can be represented as . The absence of the chlorine atom may influence its binding affinity and interaction with biological targets compared to its parent compound.
Deschloro ticlopidine can participate in various chemical reactions typical for thienopyridine derivatives. These include:
Understanding these reactions helps in predicting the behavior of deschloro ticlopidine in biological systems and its potential therapeutic applications.
The mechanism of action for deschloro ticlopidine is likely similar to that of ticlopidine, primarily involving inhibition of the P2Y12 receptor on platelets. By blocking this receptor, deschloro ticlopidine prevents adenosine diphosphate from activating platelets, thereby reducing aggregation.
The pharmacodynamics may vary due to structural differences from ticlopidine, warranting further investigation into its efficacy and safety profile.
Deschloro ticlopidine shares several physical properties with its parent compound:
These properties are essential when considering the compound's formulation for therapeutic use.
Deschloro ticlopidine has potential applications in:
Further research into deschloro ticlopidine could lead to novel therapeutic options within cardiovascular medicine, particularly in patients who are resistant to existing antiplatelet therapies.
Deschloro Ticlopidine is systematically identified through multiple nomenclature systems and chemical identifiers essential for precise scientific communication and regulatory documentation. The compound belongs to the chemical class of thienopyridines, specifically categorized as a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative. Its defining structural feature is the benzyl substitution at the 5-position of the tetrahydropyridine ring, without the chlorine atom present in Ticlopidine [2] [4].
Table 1: Comprehensive Chemical Identifiers for Deschloro Ticlopidine
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 5-(Phenylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
Molecular Formula | C₁₄H₁₅NS |
CAS Registry Number | 55142-78-4 |
PubChem CID | 13341658 |
UNII | 5M52XJ51O8 |
InChI | InChI=1S/C14H15NS/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14/h1-5,7,9H,6,8,10-11H2 |
InChIKey | GUPPGBJHJWFJCP-UHFFFAOYSA-N |
SMILES | C(N1CCC2=C(C1)C=CS2)C3=CC=CC=C3 |
Other Designations | Ticlopidine Hydrochloride Impurity D; 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
The compound exhibits achirality with no defined stereocenters or E/Z isomerism, resulting in no optical activity. Its molecular weight is precisely 229.341 g/mol, consistent across analytical characterizations. The benzyl and tetrahydrothienopyridine moieties confer moderate hydrophobicity, influencing its solubility profile and chromatographic behavior [2] [5].
Deschloro Ticlopidine was identified during the extensive pharmacological and metabolic investigation of Ticlopidine, which was first synthesized in the early 1970s by French chemist Fernand Eloy and his research team at Castaigne SA. While developing novel anti-inflammatory agents, Eloy's group discovered Ticlopidine's potent antiplatelet properties, leading to its clinical development. This research inevitably involved characterizing synthetic intermediates and metabolic derivatives, including Deschloro Ticlopidine [4].
Following Sanofi's acquisition of Castaigne SA in 1973, Ticlopidine underwent rigorous clinical evaluation throughout the 1980s, culminating in its approval in France in 1978 (brand name Ticlid) and later in the United States in 1991. During these developmental phases, systematic impurity profiling became essential for pharmaceutical quality assurance. Deschloro Ticlopidine emerged as a recognized synthesis intermediate and potential impurity, warranting structural elucidation and analytical standardization. This identification aligned with evolving regulatory requirements for monitoring impurities in active pharmaceutical ingredients [4] [9].
The compound gained formal recognition in pharmacopeial monographs, including the European Pharmacopoeia, where it is specified as "Ticlopidine Hydrochloride Impurity D." This designation established its significance in pharmaceutical analytics and necessitated the development of reference standards for chromatographic testing in drug manufacturing [2].
Within pharmaceutical development, Deschloro Ticlopidine serves as a critical analytical reference standard for quality control during Ticlopidine manufacturing. Regulatory guidelines mandate strict limits on this impurity due to potential pharmacological implications. Its presence in drug formulations is monitored using advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), where deuterated analogs (e.g., Deschloro Ticlopidine-d₅) serve as internal standards for precise quantification [5] [6].
Table 2: Key Applications in Pharmaceutical Science
Application Context | Specific Role | Scientific Basis |
---|---|---|
Quality Control | EP Impurity D in Ticlopidine | Structural analog requiring monitoring per ICH guidelines |
Analytical Chemistry | Deuterated standard (Deschloro Ticlopidine-d₅) | Enables precise quantification via mass spectrometry |
Metabolic Research | Inactive metabolite reference | Illustrates metabolic dehalogenation pathways |
Structure-Activity Studies | Molecular probe for antiplatelet SAR | Demonstrates chlorine atom necessity for P2Y12 inhibition |
In pharmacological research, Deschloro Ticlopidine provides fundamental insights into structure-activity relationships (SAR) within the thienopyridine drug class. Unlike Ticlopidine—which acts as a prodrug requiring hepatic activation to irreversibly inhibit the P2Y₁₂ adenosine diphosphate receptor on platelets—Deschloro Ticlopidine lacks the critical chlorine atom necessary for forming the active thiol metabolite. Consequently, it exhibits negligible antiplatelet activity, establishing that the ortho-chloro substituent on the benzyl moiety is indispensable for the conversion to biologically active metabolites and subsequent pharmacological effects. This structural insight guided the development of second-generation agents like Clopidogrel, which retained this crucial chlorine atom [4] [10].
The compound further serves as a molecular probe for studying metabolic pathways. Ticlopidine undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, forming multiple derivatives through oxidation, hydrolysis, and dehalogenation. Deschloro Ticlopidine may form through reductive dechlorination pathways, though it represents a minor metabolite compared to hydroxylated derivatives. Its detection in metabolic studies helps elucidate biotransformation mechanisms and potential metabolic liabilities of thienopyridine therapeutics [4] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3